molecular formula C23H21N7O3S B2741238 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1107037-32-0

2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2741238
CAS No.: 1107037-32-0
M. Wt: 475.53
InChI Key: QFXCIIGCKMQUOT-UHFFFAOYSA-N
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Description

2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H21N7O3S and its molecular weight is 475.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds, such as triazoloquinazolines and their derivatives, has demonstrated significant interest in the synthesis and exploration of their chemical properties. For example, studies have detailed the preparation of [1,2,4]triazoloquinazolinium betaines, showcasing the versatility of these compounds through various molecular rearrangements and synthetic pathways. This highlights the chemical interest in manipulating the core structure for diverse applications, including the potential for creating novel pharmaceuticals or materials with unique properties (Crabb et al., 1999).

Anticancer and Antimicrobial Activities

Some derivatives of triazoloquinazolines have been investigated for their biological activities, including anticancer and antimicrobial effects. For instance, the synthesis of novel heterocycles based on antipyrine, including triazolo[5,1-c][1,2,4]triazine derivatives, has been reported to exhibit notable anticancer and antimicrobial properties. This research underscores the potential therapeutic applications of these compounds in treating various diseases and infections (Riyadh et al., 2013).

Pharmacological Potential

The pharmacological exploration of triazoloquinazoline derivatives has extended to evaluating their binding affinity to receptors, such as the benzodiazepine (BZ) receptor. Certain derivatives have been found to possess high affinity for the BZ receptor, suggesting their potential use in designing new pharmacological agents that could target the central nervous system or be used in treating conditions related to receptor dysfunction (Francis et al., 1991).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol, which is synthesized from 2-aminobenzoic acid via a series of reactions involving cyclization, reduction, and substitution. The second intermediate is 3-methyl-1H-pyrazol-5-amine, which is synthesized from 3-methyl-1H-pyrazole via a series of reactions involving oxidation, reduction, and substitution. The final product is then synthesized by coupling the two intermediates via an amide bond formation reaction.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "sodium azide", "sodium borohydride", "8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol", "3-methyl-1H-pyrazole", "sodium nitrite", "sodium hydrosulfite", "3-methyl-1H-pyrazol-5-amine", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "acetic anhydride", "N,N-dimethylformamide", "triethylamine", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol:", "Step 1: 2-aminobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoic acid.", "Step 2: 2-chlorobenzoic acid is reacted with sodium azide to form 2-azidobenzoic acid.", "Step 3: 2-azidobenzoic acid is cyclized with sodium borohydride to form 8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol.", "Synthesis of 3-methyl-1H-pyrazol-5-amine:", "Step 1: 3-methyl-1H-pyrazole is oxidized with sodium nitrite to form 3-methyl-1H-pyrazole N-oxide.", "Step 2: 3-methyl-1H-pyrazole N-oxide is reduced with sodium hydrosulfite to form 3-methyl-1H-pyrazol-5-amine.", "Synthesis of 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide:", "Step 1: 8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is reacted with N,N-dimethylformamide and triethylamine to form the corresponding thioester intermediate.", "Step 2: 3-methyl-1H-pyrazol-5-amine is reacted with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the corresponding amine intermediate.", "Step 3: The thioester intermediate and amine intermediate are coupled via an amide bond formation reaction using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as coupling agents to form the final product, 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide.", "Step 4: The final product is purified by recrystallization from ethyl acetate/methanol/water." ] }

CAS No.

1107037-32-0

Molecular Formula

C23H21N7O3S

Molecular Weight

475.53

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C23H21N7O3S/c1-13-9-19(28-27-13)25-20(31)12-34-23-24-16-11-18(33-3)17(32-2)10-15(16)22-26-21(29-30(22)23)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H2,25,27,28,31)

InChI Key

QFXCIIGCKMQUOT-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC

solubility

not available

Origin of Product

United States

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